Cyclopentane (CAS 287-92-3) is a highly volatile, non-polar C5 alicyclic hydrocarbon that serves as a critical industrial material, primarily functioning as a zero-Ozone Depletion Potential (ODP) blowing agent and specialty solvent[1]. With a boiling point of 49.3°C and a low Global Warming Potential (GWP), it has become the global standard for replacing legacy fluorocarbons (like CFC-11 and HCFC-141b) in rigid polyurethane (PU) foam manufacturing [1], [2]. Beyond insulation, its specific thermophysical properties—particularly its latent heat and thermal stability—make it a highly efficient working fluid in high-temperature Organic Rankine Cycle (ORC) systems and a precise, low-toxicity solvent in chemical synthesis [2].
Substituting cyclopentane with cheaper, straight-chain or branched isomers like n-pentane or isopentane fundamentally compromises both product performance and manufacturing safety[1]. While isopentane (boiling point 28°C) and n-pentane (boiling point 36°C) vaporize more easily during exothermic PU reactions, their higher gas-phase thermal conductivities result in inferior insulation properties [1]. Furthermore, the significantly higher vapor pressures of n-pentane and isopentane at room temperature increase evaporative losses, complicate precise dosing, and elevate explosion risks on the production floor [2]. Consequently, for applications requiring strict energy efficiency ratings (such as appliance insulation) or high-temperature thermodynamic stability, generic pentane substitution is unviable [1],[2].
Cyclopentane is the premier choice for high-efficiency insulation because its gas-phase thermal conductivity is substantially lower than its linear and branched isomers [1]. At 20°C, cyclopentane gas exhibits a thermal conductivity of approximately 10.0 mW/(m·K), whereas isopentane measures 13.0 mW/(m·K) [1]. When encapsulated in rigid PU foam cells, this translates to exceptional foam lambda values of 18–22 mW/(m·K) [2]. This quantitative advantage ensures that appliances and cold-chain panels meet stringent modern energy efficiency standards that n-pentane or isopentane blown foams cannot achieve alone [1], [2].
| Evidence Dimension | Gas-phase thermal conductivity at 20°C |
| Target Compound Data | Cyclopentane: ~10.0 mW/(m·K) |
| Comparator Or Baseline | Isopentane: ~13.0 mW/(m·K) |
| Quantified Difference | 23% lower thermal conductivity for cyclopentane |
| Conditions | Gas phase measurement at 20°C for PU blowing agent evaluation |
Enables manufacturers of refrigerators and cold storage panels to achieve mandatory energy efficiency ratings without increasing insulation thickness.
In industrial procurement, the handling characteristics of volatile solvents and blowing agents directly impact plant engineering costs. Cyclopentane has a boiling point of 49.3°C and a vapor pressure of 424 hPa at 25°C [1]. In stark contrast, n-pentane exhibits a vapor pressure of 685 hPa, and isopentane reaches 918 hPa at the same temperature [1]. This 38% reduction in vapor pressure compared to n-pentane means cyclopentane remains a stable liquid at standard ambient temperatures, drastically reducing evaporative losses, minimizing VOC emissions, and lowering the burden on explosion-proof ventilation systems during formulation and mixing [1].
| Evidence Dimension | Vapor pressure at 25°C |
| Target Compound Data | Cyclopentane: 424 hPa |
| Comparator Or Baseline | n-Pentane: 685 hPa |
| Quantified Difference | 38% lower vapor pressure than n-pentane |
| Conditions | Standard ambient handling conditions (25°C) |
Lowers evaporative material losses and reduces the operational costs associated with managing highly explosive vapor environments in manufacturing plants.
For waste heat recovery systems, the selection of the organic working fluid dictates the thermodynamic limits of the power cycle. In high-temperature ORC applications (approaching 300°C), cyclopentane demonstrates exceptional thermal stability and phase-change characteristics [1]. Exergy analysis of ORC systems at 300°C shows that cyclopentane achieves peak exergy efficiencies of approximately 50% [1]. Lower-boiling alternatives like R600a or n-pentane are typically optimized for much lower temperatures (<150°C) where efficiencies hover between 20% and 30%, making cyclopentane the definitive procurement choice for high-enthalpy industrial waste heat recovery [1].
| Evidence Dimension | Maximum exergy efficiency in ORC |
| Target Compound Data | Cyclopentane: ~50% exergy efficiency |
| Comparator Or Baseline | Standard low-temp ORC fluids (e.g., R600a): 20–30% at lower optimal temps |
| Quantified Difference | Up to 20–25% absolute increase in exergy efficiency |
| Conditions | High-temperature waste heat source (~300°C) |
Maximizes electrical power generation from industrial high-grade waste heat, accelerating the ROI of capital-intensive ORC installations.
Cyclopentane is the industry-standard blowing agent for domestic refrigerators, freezers, and architectural insulated metal panels [1]. Its low thermal conductivity (yielding foam lambda values of 18–22 mW/(m·K)) and zero ODP make it essential for meeting strict global energy and environmental regulations [1].
Due to its boiling point of 49.3°C and high thermal stability, cyclopentane is utilized as a thermodynamic working fluid in ORC systems recovering high-grade waste heat (250°C–300°C) [2]. It allows industrial plants to convert exhaust heat into electricity with exergy efficiencies reaching 50%, outperforming standard refrigerants [2].
Cyclopentane's specific vapor pressure (424 hPa at 25°C) and non-polar nature make it a highly controllable solvent for specialized chemical processes, including Ziegler-Natta polymerizations and sensitive extractions[3]. It provides a safer, less volatile alternative to lower-boiling alkanes like n-pentane or isopentane while avoiding the toxicity of halogenated solvents [3].
Flammable